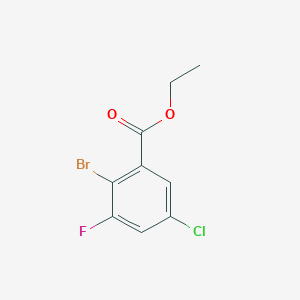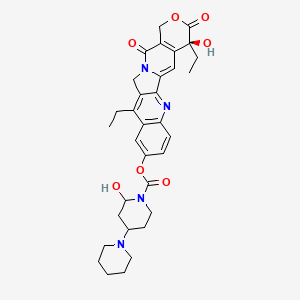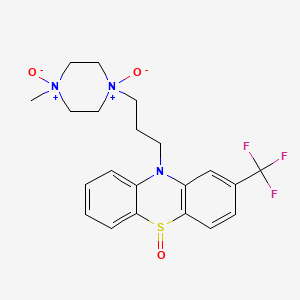
Trifluoperazine Sulfoxide N1,N4-Dioxide (Trifluoperazine N1,N4,S-Trioxide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The preparation of Trifluoperazine Sulfoxide N1,N4-Dioxide involves the oxidation of trifluoperazine. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfoxide and dioxide functionalities . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
化学反应分析
Trifluoperazine Sulfoxide N1,N4-Dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert the compound back to its parent form, trifluoperazine.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and dioxide sites. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
科学研究应用
Trifluoperazine Sulfoxide N1,N4-Dioxide is utilized in various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in the context of antipsychotic treatments.
Industry: Employed in the development of pharmaceutical formulations and quality control processes
作用机制
The mechanism of action of Trifluoperazine Sulfoxide N1,N4-Dioxide involves its interaction with dopaminergic receptors in the brain. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity. This action is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
相似化合物的比较
Trifluoperazine Sulfoxide N1,N4-Dioxide can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Another phenothiazine antipsychotic with similar dopaminergic receptor blocking properties.
Fluphenazine: Known for its long-acting effects and used in the treatment of chronic psychoses.
属性
分子式 |
C21H24F3N3O3S |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide |
InChI |
InChI=1S/C21H24F3N3O3S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)31(30)20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
InChI 键 |
CQWLTKUDAIAQLV-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
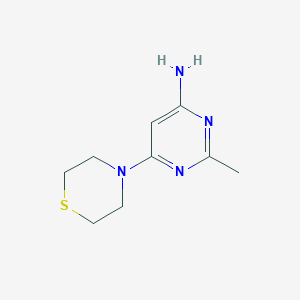
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
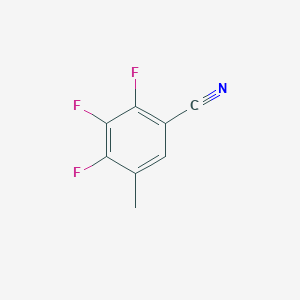
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)


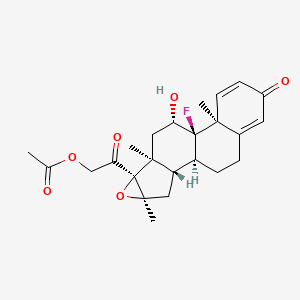
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
